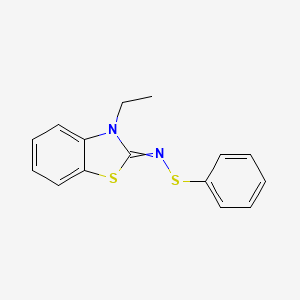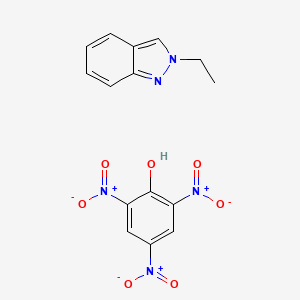
2-Ethylindazole;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylindazole: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications.
2-Ethylindazole: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications.
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a highly nitrated phenol and is known for its explosive properties. It has been used historically as a military explosive and in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form indoles.
Transition Metal-Catalyzed Reactions: Recent methods involve the use of transition metals like copper or palladium to catalyze the formation of indazoles from various precursors.
Industrial Production Methods: The industrial production of 2-ethylindazole typically involves large-scale synthesis using the Fischer indole synthesis method due to its efficiency and scalability .
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The most common method involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. .
Sulfonation Followed by Nitration: An alternative method involves the sulfonation of phenol followed by nitration, which helps in moderating the reaction and improving yields.
Industrial Production Methods: The industrial production of 2,4,6-trinitrophenol involves continuous or batch nitration processes. The continuous process is preferred for large-scale production due to its efficiency and control over reaction conditions .
化学反应分析
Types of Reactions:
Oxidation: 2-Ethylindazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 2-ethylindazole to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
- Oxidized derivatives
- Reduced forms of 2-ethylindazole
- Substituted indazole derivatives
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol can be reduced to form picramic acid and other derivatives.
Substitution: It can undergo substitution reactions to form various picrate salts.
Common Reagents and Conditions:
Reduction: Reducing agents like iron and hydrochloric acid are used.
Substitution: Reagents like metal salts (e.g., sodium picrate) are used.
Major Products:
- Picramic acid
- Various picrate salts
科学研究应用
Chemistry and Biology:
- Used as a building block in the synthesis of pharmaceuticals.
- Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Medicine:
Industry:
- Used in the synthesis of dyes and pigments.
- Employed in the development of new materials with specific properties .
Chemistry and Biology:
- Used as a reagent in chemical analysis and synthesis.
- Studied for its toxicological effects and environmental impact .
Medicine:
Industry:
- Used in the manufacture of explosives and munitions.
- Employed as a dye and in the synthesis of other chemicals .
作用机制
Mechanism:
- The biological activity of 2-ethylindazole is attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
Molecular Targets and Pathways:
- Targets include enzymes involved in inflammation and cancer pathways.
- Pathways affected include those related to cell proliferation and apoptosis .
Mechanism:
- The explosive properties of 2,4,6-trinitrophenol are due to its highly nitrated structure, which makes it prone to rapid decomposition and release of energy.
- Its biological effects are related to its ability to disrupt cellular processes and cause oxidative stress .
Molecular Targets and Pathways:
- Targets include cellular proteins and DNA.
- Pathways affected include those related to oxidative stress and cell damage .
相似化合物的比较
2,4-Dinitrophenol: Similar structure but with one less nitro group.
Trinitrotoluene (TNT): Similar nitrated structure but with a methyl group instead of a hydroxyl group.
Uniqueness:
属性
CAS 编号 |
61453-45-0 |
|---|---|
分子式 |
C15H13N5O7 |
分子量 |
375.29 g/mol |
IUPAC 名称 |
2-ethylindazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H10N2.C6H3N3O7/c1-2-11-7-8-5-3-4-6-9(8)10-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,2H2,1H3;1-2,10H |
InChI 键 |
IVDTVFQHXZAVSR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C2C=CC=CC2=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



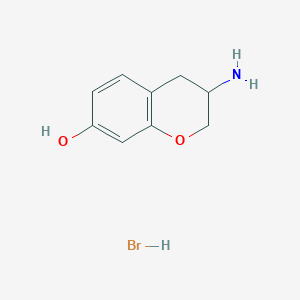
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)
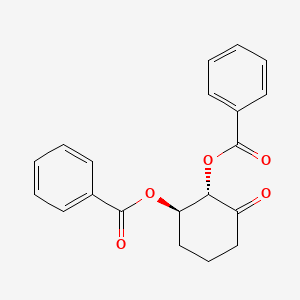
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
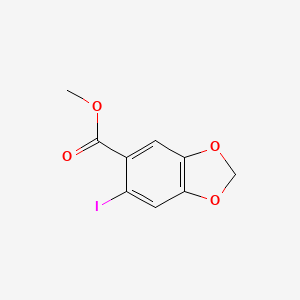
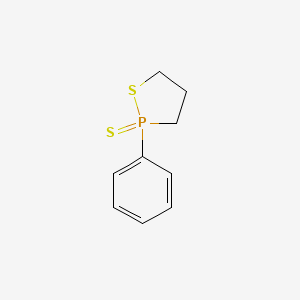
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
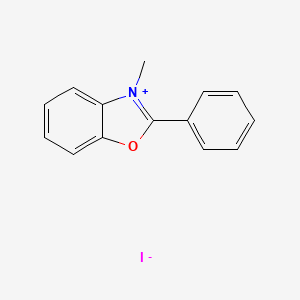
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)

